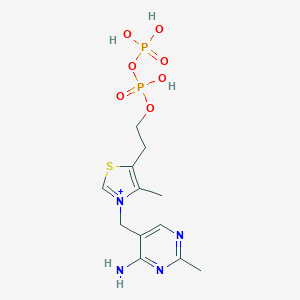

Thiamine diphosphate

Vue d'ensemble

Description

La cocarboxylase, également connue sous le nom de diphosphate de thiamine ou de pyrophosphate de thiamine, est la forme coenzyme de la vitamine B1. Elle est présente dans de nombreux tissus animaux et joue un rôle crucial dans la décarboxylation oxydative des α-cétoacides, essentielle à la production d'énergie. Ce composé est un intermédiaire nécessaire dans le complexe de la pyruvate déshydrogénase et le complexe de la cétoglutarate déshydrogénase .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La cocarboxylase peut être synthétisée en faisant réagir l'acide pyrophosphorique et un agent déshydratant avec la vitamine B1 sous chauffage. La réaction implique généralement l'utilisation d'acide chlorhydrique concentré pour ajuster le pH à 2-3, suivie d'une précipitation avec de l'isopropanol .

Méthodes de production industrielle : La production industrielle de la cocarboxylase implique l'utilisation d'acide pyrophosphorique et d'agents déshydratants pour réagir avec la vitamine B1. Le procédé est optimisé pour améliorer le rendement, réduire les coûts de production et améliorer la qualité du produit tout en minimisant la pollution environnementale .

Analyse Des Réactions Chimiques

Types de réactions : La cocarboxylase subit plusieurs réactions biochimiques, agissant principalement comme une coenzyme dans les processus enzymatiques. Elle est impliquée dans la décarboxylation oxydative du pyruvate et de l'α-cétoglutarate, ainsi que dans la réaction de la transcétolase dans la voie des pentoses phosphates .

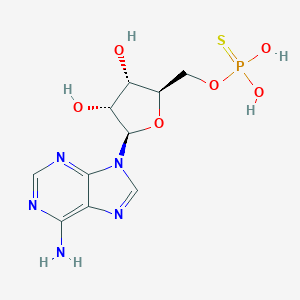

Réactifs et conditions courants : Les réactions impliquant la cocarboxylase nécessitent généralement la présence d'ions magnésium (Mg²⁺) et d'adénosine triphosphate (ATP) comme cofacteurs. Le pH optimal pour ces réactions est d'environ 8,0 .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant la cocarboxylase comprennent l'acétyl-CoA, le dioxyde de carbone et le NADH dans le complexe de la pyruvate déshydrogénase, et le succinyl-CoA dans le complexe de la cétoglutarate déshydrogénase .

4. Applications de la recherche scientifique

La cocarboxylase a une large gamme d'applications dans la recherche scientifique, notamment :

Médecine : Elle est utilisée dans le traitement d'affections telles que le coma diabétique, l'éclampsie, la névrite et l'hyperemesis gravidarum.

5. Mécanisme d'action

La cocarboxylase exerce ses effets en agissant comme une coenzyme pour plusieurs enzymes clés impliquées dans le métabolisme des glucides. Elle facilite la décarboxylation du pyruvate en acétyl-CoA dans le complexe de la pyruvate déshydrogénase et la décarboxylation de l'α-cétoglutarate en succinyl-CoA dans le complexe de la cétoglutarate déshydrogénase. Ces réactions sont cruciales pour le cycle de l'acide citrique et la production d'énergie .

Composés similaires :

Monophosphate de thiamine : Un précurseur de la cocarboxylase, impliqué dans la synthèse du pyrophosphate de thiamine.

Triphosphate de thiamine : Un autre dérivé de la thiamine, avec des fonctions biologiques distinctes.

Unicité : La cocarboxylase est unique dans son rôle de coenzyme pour plusieurs enzymes clés du métabolisme des glucides. Sa capacité à stabiliser les carbanions et à faciliter les réactions de décarboxylation la distingue des autres dérivés de la thiamine .

Applications De Recherche Scientifique

Mécanisme D'action

Cocarboxylase exerts its effects by acting as a coenzyme for several key enzymes involved in carbohydrate metabolism. It facilitates the decarboxylation of pyruvate to acetyl-CoA in the pyruvate dehydrogenase complex and the decarboxylation of α-ketoglutarate to succinyl-CoA in the ketoglutarate dehydrogenase complex. These reactions are crucial for the citric acid cycle and energy production .

Comparaison Avec Des Composés Similaires

Thiamine monophosphate: A precursor to cocarboxylase, involved in the synthesis of thiamine pyrophosphate.

Thiamine triphosphate: Another derivative of thiamine, with distinct biological functions.

Uniqueness: Cocarboxylase is unique in its role as a coenzyme for multiple key enzymes in carbohydrate metabolism. Its ability to stabilize carbanions and facilitate decarboxylation reactions distinguishes it from other thiamine derivatives .

Propriétés

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O7P2S.ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVCLPJQTZXJLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN4O7P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046262 | |

| Record name | Cocarboxylase chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [EFSA] White powder; [Alfa Aesar MSDS] | |

| Record name | Cocarboxylase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

154-87-0 | |

| Record name | Thiamine pyrophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cocarboxylase [INN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,6-trihydroxy-4,6-dioxido-3,5-dioxa-4,6-diphosphahex-1-yl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cocarboxylase chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cocarboxylase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COCARBOXYLASE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMK8K8EVIU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B91598.png)

![Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene](/img/structure/B91600.png)

![1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-](/img/structure/B91609.png)